Ethenylsulfonylmethylbenzene
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Overview
Description
Benzene, [(ethenylsulfonyl)methyl]- is an organic compound with the molecular formula C₉H₁₀O₂S and a molecular weight of 182.239 g/mol . It is also known by other names such as sulfone, p-tolyl vinyl, p-tolyl vinyl sulfone, p-tosylethylene, and 4-methylphenyl vinyl sulfone . This compound is characterized by the presence of a benzene ring substituted with an ethenylsulfonyl group and a methyl group.
Preparation Methods
The synthesis of Benzene, [(ethenylsulfonyl)methyl]- typically involves the reaction of benzyl bromide with vinyl magnesium chloride under specific conditions . The reaction proceeds with a yield of approximately 72% . Industrial production methods may vary, but they generally follow similar synthetic routes involving the use of benzyl bromide and vinyl magnesium chloride as starting materials.
Chemical Reactions Analysis
Benzene, [(ethenylsulfonyl)methyl]- undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include potassium permanganate for oxidation and aluminum chloride for Friedel-Crafts alkylation . The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation with potassium permanganate can yield benzoic acid derivatives .
Scientific Research Applications
Benzene, [(ethenylsulfonyl)methyl]- has a wide range of applications in scientific research. In chemistry, it is used as a reagent in organic synthesis and as a building block for more complex molecules . In biology and medicine, it may be used in the development of pharmaceuticals and as a tool for studying biological processes. In industry, it is utilized in the production of various chemicals and materials .
Mechanism of Action
The mechanism of action of Benzene, [(ethenylsulfonyl)methyl]- involves its interaction with molecular targets and pathways within a system. The specific molecular targets and pathways can vary depending on the context of its use. For example, in oxidation reactions, the compound may act as a substrate for oxidizing agents like potassium permanganate, leading to the formation of carboxylic acids .
Comparison with Similar Compounds
Benzene, [(ethenylsulfonyl)methyl]- can be compared with other similar compounds such as benzyl vinyl sulfone and 2-benzylsulfonylethene . These compounds share structural similarities but may differ in their reactivity and applications. The uniqueness of Benzene, [(ethenylsulfonyl)methyl]- lies in its specific substitution pattern, which can influence its chemical behavior and utility in various applications .
Biological Activity
Ethenylsulfonylmethylbenzene, also known as a sulfonamide derivative, has garnered attention in recent years for its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic implications, and relevant case studies.
Overview of this compound
This compound is a sulfonamide compound characterized by its ethenyl (vinyl) group attached to a sulfonylmethylbenzene moiety. Sulfonamides are known for their diverse biological activities, including antimicrobial, anti-inflammatory, and anticancer properties. The specific structure of this compound suggests potential interactions with various biological targets.
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Enzyme Inhibition :
- This compound may act as an inhibitor of carbonic anhydrases (CAs), particularly CA IX, which is implicated in tumor progression and metastasis. Studies have shown that certain benzenesulfonamide derivatives exhibit significant inhibitory effects on CAs, with IC50 values ranging from 10.93 to 25.06 nM against CA IX .
- Additionally, the compound may interact with other enzymes involved in metabolic pathways, influencing cellular processes like apoptosis.
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Antimicrobial Activity :
- Research indicates that sulfonamide derivatives can exhibit antibacterial properties. For example, compounds similar to this compound have shown significant inhibition against bacterial strains such as Staphylococcus aureus and Klebsiella pneumoniae, with inhibition rates exceeding 80% at certain concentrations .
- Cardiovascular Effects :
Case Study 1: Anticancer Activity
A study focused on a series of aryl thiazolone–benzenesulfonamides demonstrated that these compounds could induce apoptosis in cancer cell lines (MDA-MB-231), with a significant increase in annexin V-FITC positivity observed . This suggests that this compound may also possess similar anticancer properties due to structural similarities.
Case Study 2: Antimicrobial Efficacy
In another investigation, various benzenesulfonamides were tested for their antibacterial and anti-biofilm activities. At a concentration of 50 μg/mL, certain derivatives exhibited over 80% inhibition against S. aureus, indicating the potential effectiveness of this compound in treating bacterial infections .
Pharmacokinetics and Toxicology
Understanding the pharmacokinetic profile of this compound is crucial for its therapeutic application. Theoretical studies using software like SwissADME have suggested favorable absorption, distribution, metabolism, and excretion (ADME) characteristics for sulfonamide derivatives . However, further empirical studies are needed to confirm these predictions.
Properties
CAS No. |
15753-89-6 |
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Molecular Formula |
C9H10O2S |
Molecular Weight |
182.24 g/mol |
IUPAC Name |
ethenylsulfonylmethylbenzene |
InChI |
InChI=1S/C9H10O2S/c1-2-12(10,11)8-9-6-4-3-5-7-9/h2-7H,1,8H2 |
InChI Key |
CYHFPQIAMFXACF-UHFFFAOYSA-N |
Canonical SMILES |
C=CS(=O)(=O)CC1=CC=CC=C1 |
Origin of Product |
United States |
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